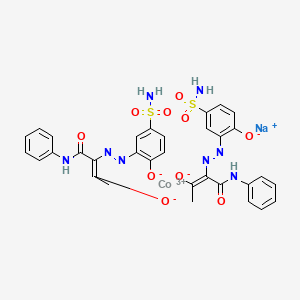
Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) is a complex organic compound with the molecular formula C32H28CoN8NaO10S2. It is known for its vibrant color and is often used as a dye. The compound is also referred to by its IUPAC name, monosodium bis[2-((E)-((Z)-3-oxido-1-oxo-1-(phenylamino)but-2-en-2-yl)diazenyl)-4-sulfamoylphenolate(2-)]cobaltate(1-) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) typically involves the diazotization of 5-aminosulfonyl-2-hydroxyaniline followed by coupling with 3-oxo-n-phenylbutyramide. The resulting azo compound is then complexed with cobalt ions in the presence of sodium ions to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: It can be reduced to form lower oxidation states of cobalt.
Substitution: The azo group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(II) complexes .
Wissenschaftliche Forschungsanwendungen
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a dye and a complexing agent in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) involves its ability to form stable complexes with metal ions. The azo group can participate in electron transfer reactions, while the sulfonyl and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions enable the compound to exert its effects on molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-)
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]chromate(1-)
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]nickelate(1-)
Uniqueness
The uniqueness of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) lies in its ability to form stable complexes with cobalt ions, which imparts distinct chemical and physical properties compared to its analogs with different metal ions .
Eigenschaften
CAS-Nummer |
72496-88-9 |
|---|---|
Molekularformel |
C32H28CoN8NaO10S2 |
Molekulargewicht |
830.7 g/mol |
IUPAC-Name |
sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(3+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.Na/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;/q;;+3;+1/p-4/b2*15-10-,20-19?;; |
InChI-Schlüssel |
MLATWULHRUACSW-QXFYPXFPSA-J |
Isomerische SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Co+3] |
Kanonische SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].[Na+].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



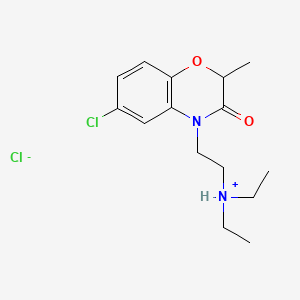

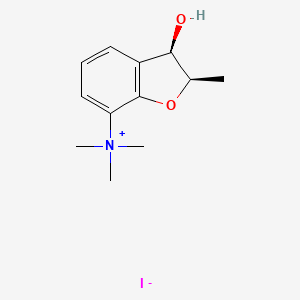
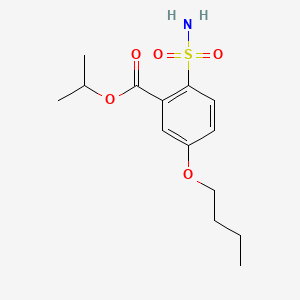
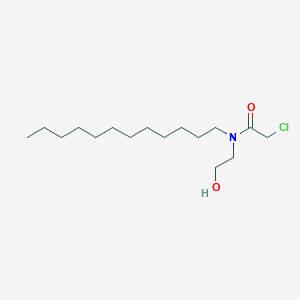
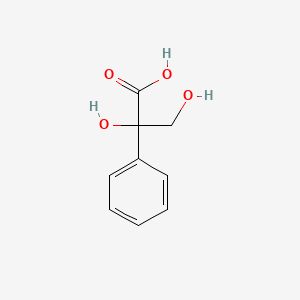
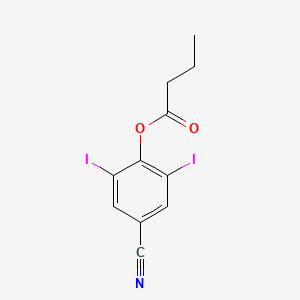
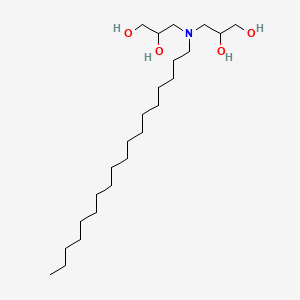
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)



